4-(4-Methylpiperidin-1-yl)butanoic acid hydrochloride
Description
4-(4-Methylpiperidin-1-yl)butanoic acid hydrochloride is a piperidine-derived compound featuring a butanoic acid backbone and a 4-methyl-substituted piperidine ring. The 4-methylpiperidine moiety enhances lipophilicity and may influence metabolic stability compared to simpler amines or heterocycles .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9-4-7-11(8-5-9)6-2-3-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLDTROCYHFWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)butanoic acid hydrochloride typically involves the reaction of 4-methylpiperidine with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to ensure consistent quality and to minimize any potential impurities.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis of Bioactive Compounds
4-(4-Methylpiperidin-1-yl)butanoic acid hydrochloride serves as a critical intermediate in the synthesis of various bioactive compounds. It is particularly noted for its role in:
- NAD Biosynthesis Inhibition : This compound has been utilized in the design of inhibitors targeting enzymes involved in NAD biosynthesis, such as nicotinamide adenine dinucleotide (NAD) salvage pathways. These inhibitors are of interest for their potential use in cancer therapy, as they can induce apoptosis in tumor cells by depleting NAD levels .
Medicinal Chemistry
The compound has been explored for its pharmacological properties, particularly:
- Anticancer Agents : Research indicates that derivatives of this compound can function as anticancer agents by inhibiting NAmPRTase (Nicotinamide adenine dinucleotide (NAD) biosynthetic enzyme), which is crucial for tumor cell survival .
Neuroscience Research
In neuroscience, the compound has been investigated for its potential effects on neurotransmitter systems:
- Neurotransmitter Modulation : Its structural properties suggest possible interactions with neurotransmitter receptors, making it a candidate for studies related to mood disorders and neurodegenerative diseases .
Case Study 1: Inhibition of NAD Biosynthesis
A study published in the European Journal of Medicinal Chemistry demonstrated the synthesis and evaluation of various analogs of this compound as NAmPRTase inhibitors. The findings indicated that these compounds effectively reduced NAD levels in cancer cells, leading to increased apoptosis rates .
Case Study 2: Neuropharmacological Effects
Another research effort focused on the modulation of neurotransmitter release using derivatives of this compound. The results indicated enhanced serotonin and dopamine release in vitro, suggesting potential applications in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
4-(Piperidin-1-yl)butanoic Acid Hydrochloride (CAS 5463-76-3)
- Structure : Lacks the 4-methyl group on the piperidine ring.
- Key Properties: Melting point = 185°C; molecular formula = C₉H₁₈ClNO₂.
- Stability : Stability analysis protocols emphasize rigorous quality control during development and production .
- Differentiation : The absence of the methyl group reduces steric hindrance and may lower lipophilicity compared to the target compound.
4-Dimethylaminobutyric Acid Hydrochloride (CAS 69954-66-1)
- Structure: Replaces the piperidine ring with a dimethylamino group.
- Key Properties: Molecular formula = C₆H₁₄ClNO₂; identified as Neratinib Impurity 51 .
- Applications : Likely used as a synthetic intermediate in tyrosine kinase inhibitor production.
4-(2-Methyl-1H-imidazol-1-yl)butanoic Acid Hydrochloride
- Structure : Features an imidazole ring instead of piperidine.
- Key Properties : Molecular formula = C₈H₁₃ClN₂O₂; molecular weight = 204.65 .
- Applications : Imidazole derivatives are common in enzyme inhibitors (e.g., histamine receptors).
- Differentiation : The aromatic imidazole ring enables π-π stacking interactions, unlike the saturated piperidine in the target compound.
(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic Acid Hydrochloride (CAS 1704068-65-4)
- Structure : Contains a boronic acid-functionalized phenyl group.
- Key Properties : Molecular weight = 247.14; boiling point = 376.8°C .
- Applications : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions.
- Differentiation : The boronic acid group introduces reactivity for organic synthesis, contrasting with the carboxylic acid’s role in solubility and ionization.
Methyl 4-(Piperidin-4-yl)benzoate Hydrochloride (CAS 936130-82-4)
- Structure : Combines a benzoate ester with a piperidine ring.
- Key Properties: Molecular formula = C₁₄H₂₀ClNO₂; logP = 3.07 .
- Applications : Likely a prodrug, with the ester hydrolyzing to a carboxylic acid in vivo.
- Differentiation : The ester group enhances membrane permeability but requires hydrolysis for activation, unlike the direct acidity of the target compound.
Data Table: Comparative Analysis of Key Parameters
*Estimated based on molecular formula.
Research Findings and Implications
- Structural Impact on Solubility: Piperidine derivatives generally exhibit higher lipophilicity than dimethylamino analogs, impacting bioavailability. The methyl group in the target compound may further enhance membrane permeability .
- Metabolic Stability : Saturated rings (e.g., piperidine) resist oxidative metabolism better than aromatic heterocycles (e.g., imidazole) .
- Functional Group Utility : Carboxylic acids (target compound) improve aqueous solubility for drug formulations, whereas boronic acids (CAS 1704068-65-4) are tailored for synthetic chemistry .
Biological Activity
Overview
4-(4-Methylpiperidin-1-yl)butanoic acid hydrochloride, commonly referred to as MPB, is a compound that has garnered attention for its biological activity, particularly in the context of neurological research. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H18ClN
- Molecular Weight : 215.73 g/mol
- CAS Number : 119396-84-8
MPB primarily functions as a modulator of neurotransmitter systems, particularly glutamate and GABA (gamma-aminobutyric acid). It has been shown to selectively interact with metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic transmission and plasticity. The activation of mGluRs can lead to downstream effects that influence neuronal excitability and neuroprotection.
Neuroprotective Effects
Research indicates that MPB exhibits neuroprotective properties, particularly against excitotoxicity induced by excessive glutamate signaling. In vitro studies have demonstrated that MPB can reduce neuronal cell death in models of neurodegenerative diseases by modulating glutamate receptor activity and enhancing GABAergic transmission.
Antidepressant-like Effects
MPB has also been investigated for its potential antidepressant effects. Animal studies suggest that it may enhance mood and reduce anxiety-like behaviors, potentially through its action on the serotonergic system. This aligns with findings from other compounds that target similar pathways.
Case Studies and Experimental Results
- Neuroprotection in Animal Models :
- Behavioral Studies :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Methylpiperidin-1-yl)butanoic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a nitroaromatic precursor (e.g., 4-chloronitrobenzene) with 4-methylpiperidine under basic conditions, followed by reduction of the nitro group and subsequent HCl treatment to form the hydrochloride salt . Purification typically involves recrystallization from ethanol or methanol to achieve >95% purity, as described for structurally similar piperidine derivatives .
Q. How can the purity and identity of the compound be verified post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) to assess purity, referencing methods for related piperidine-based compounds .
- NMR and FTIR : Confirm structural integrity via characteristic peaks (e.g., piperidine ring protons at δ 2.5–3.5 ppm in -NMR, carboxylic acid C=O stretch at ~1700 cm in FTIR) .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm the hydrochloride salt formation .
Q. What are the key considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in a tightly sealed container under inert gas (N) at 2–8°C to prevent hygroscopic degradation, as recommended for hygroscopic piperidine salts .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact, adhering to safety protocols for structurally similar hydrochlorides .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Stability : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C. Monitor degradation via HPLC, noting that acidic conditions (pH < 4) may stabilize the hydrochloride form, while alkaline conditions (pH > 7) risk hydrolysis of the piperidine ring .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For related compounds, decomposition typically occurs above 150°C, but DSC should be performed to confirm .
Q. What strategies can resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Include positive controls (e.g., known receptor agonists/antagonists) to confirm assay reliability. For cytotoxicity studies, use standardized cell lines (e.g., HeLa or HEK293) and replicate experiments ≥3 times .
- Purity Reassessment : Re-analyze compound batches via LC-MS to rule out impurities (e.g., residual solvents or byproducts) that may interfere with activity .
- Receptor Binding Studies : Perform competitive binding assays with radiolabeled ligands to quantify affinity (K) and compare results across platforms .
Q. How can crystallographic data be leveraged to understand structure-activity relationships (SAR)?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., using ethanol/water mixtures) and solve the structure using SHELXL . Analyze hydrogen bonding (e.g., between the hydrochloride and carboxylic acid groups) to predict interactions with biological targets .
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs), focusing on the piperidine moiety’s role in binding .
Q. What advanced techniques are suitable for quantifying trace impurities in bulk samples?
- Methodological Answer :
- LC-HRMS : Employ high-resolution mass spectrometry with a C18 column (3 µm particle size) to detect impurities at ppm levels. For example, monitor for unreacted 4-methylpiperidine or oxidation byproducts .
- ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalytic steps) using validated protocols for pharmaceutical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
